2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid
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Overview
Description
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Amide: The thiophene ring is first functionalized to introduce an amide group. This can be achieved through the reaction of thiophene-2-carboxylic acid with an amine under dehydrating conditions.
Introduction of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting a suitable benzoic acid derivative with morpholine in the presence of a base.
Coupling Reactions: The final step involves coupling the thiophene amide with the morpholine-substituted benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amine derivatives of the original amide group.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene and benzoic acid moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-YL)-5-(thiophene-2-amido)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(Morpholin-4-YL)-5-(furan-2-amido)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is unique due to the presence of both a morpholine ring and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific molecular interactions and properties.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-15(14-2-1-9-23-14)17-11-3-4-13(12(10-11)16(20)21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZSMQHPDDILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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